molecular formula C18H13BrN2O3S B5203012 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5203012
M. Wt: 417.3 g/mol
InChI Key: UAPHFKWQTOTSJC-GXDHUFHOSA-N
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Description

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione: is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a sulfanylidene diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the brominated methoxyphenyl precursor. This precursor is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the brominated methoxyphenyl group, potentially converting it to a methoxyphenyl group.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium thiocyanate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable in research focused on understanding cellular processes and disease mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in the production of high-performance polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart from these similar compounds is its unique combination of a brominated methoxyphenyl group and a sulfanylidene diazinane ring. This structure confers distinct chemical reactivity and biological activity, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c1-24-15-8-7-12(19)9-11(15)10-14-16(22)20-18(25)21(17(14)23)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPHFKWQTOTSJC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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